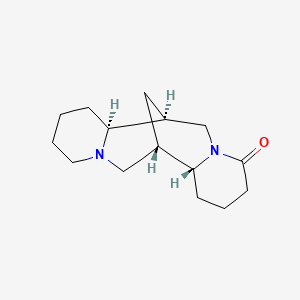

(+)-Lupanine

Description

Properties

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIJIIVLEOETIQ-XDQVBPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023908 | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-90-3, 4356-43-8 | |

| Record name | (+)-Lupanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupanine d-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUPANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPANINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Lupanine: Natural Sources and Biosynthesis

Introduction

(+)-Lupanine, a tetracyclic quinolizidine alkaloid, represents a fascinating area of natural product chemistry with significant potential in pharmacology and drug development. This guide provides a comprehensive technical overview of its natural distribution, biosynthetic pathway, and the experimental methodologies crucial for its study. Designed for researchers, scientists, and professionals in drug development, this document aims to synthesize current knowledge and provide practical insights into the world of this intriguing alkaloid.

Part 1: Natural Sources of this compound

This compound is predominantly found within the plant kingdom, specifically in members of the Fabaceae (legume) family. Its presence is a characteristic feature of several genera within the Genisteae tribe. The distribution of this compound and its derivatives is a subject of chemotaxonomic significance and has implications for the ecological interactions of the producing plants, often serving as a defense mechanism against herbivores.

The primary plant sources of this compound are summarized in the table below:

| Plant Family | Genus | Key Species | Part of Plant with High Concentration |

| Fabaceae | Lupinus | Lupinus albus (White Lupin)[1][2], Lupinus angustifolius (Blue Lupin)[2][3], Lupinus luteus (Yellow Lupin)[4], Lupinus mutabilis[5][6] | Seeds, Aerial parts[7] |

| Fabaceae | Cytisus | Cytisus scoparius (Scotch Broom)[8][9][10], Cytisus striatus[8] | Aerial parts, Seeds[9] |

| Fabaceae | Genista | Genista tinctoria (Dyer's Broom)[11], Genista monspessulana[7] | Herb (aerial parts) |

| Fabaceae | Thermopsis | Thermopsis rhombifolia[12], Thermopsis chinensis[7][8] | - |

| Fabaceae | Baptisia | Baptisia australis[7][8] | - |

| Fabaceae | Anagyris | Anagyris foetida[13] | - |

Chemotaxonomic Significance: The profile of quinolizidine alkaloids, with this compound often being a major component, can serve as a taxonomic marker to classify species within the Fabaceae family.[14] The variation in alkaloid content and composition is influenced by genetic factors, developmental stage, and environmental conditions.

Part 2: Biosynthesis of this compound

The biosynthesis of this compound is a classic example of alkaloid formation from an amino acid precursor. The entire pathway originates from L-lysine and occurs primarily in the green aerial parts of the plant, with the synthesized alkaloids being transported to other tissues, including the seeds.[15]

The key steps in the biosynthetic pathway are:

-

Decarboxylation of L-Lysine: The pathway is initiated by the enzyme lysine decarboxylase (LDC) , which catalyzes the removal of a carboxyl group from L-lysine to form cadaverine.[7][8][9] This is the first committed step in quinolizidine alkaloid biosynthesis.[7][8][9]

-

Oxidative Deamination of Cadaverine: Cadaverine is then oxidized by a copper amine oxidase (CAO) to yield 5-aminopentanal.[1][15]

-

Cyclization to Δ¹-piperideine: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine , which is a crucial intermediate for the formation of various lysine-derived alkaloids.[1][9][15]

-

Formation of the Tetracyclic Core: The precise mechanism of the formation of the tetracyclic quinolizidine skeleton of lupanine from Δ¹-piperideine is complex and is thought to involve a series of aldol-type reactions, hydrolysis, and coupling of three Δ¹-piperideine units.[15][16][17] Isotopic labeling studies have been instrumental in elucidating this part of the pathway.[16]

-

Further Modifications: The basic lupanine skeleton can be further modified by enzymes such as hydroxylases and acyltransferases to produce a variety of related quinolizidine alkaloids. For instance, tigloyl-CoA:13α-hydroxylupanine O-tigloyltransferase catalyzes the acylation of 13α-hydroxylupanine.[1][10][11][18]

Diagram of the this compound Biosynthetic Pathway:

Sources

- 1. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins | MDPI [mdpi.com]

- 2. [PDF] Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae[W][OA] | Semantic Scholar [semanticscholar.org]

- 3. Lupinine - Wikipedia [en.wikipedia.org]

- 4. Selection of an optimal method for screening the collection of narrow-leaved lupine held by the Vavilov Institute for the qualitative and quantitative composition of seed alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel O-tigloyltransferase for alkaloid biosynthesis in plants. Purification, characterization, and distribution in Lupinus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioaustralis.com [bioaustralis.com]

- 13. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 18. researchgate.net [researchgate.net]

(+)-Lupanine: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Lupinus Species

Abstract

(+)-Lupanine, a tetracyclic quinolizidine alkaloid, is a prominent secondary metabolite found in various species of the Lupinus genus. Its biological activities and potential as a chiral ligand in asymmetric synthesis have made it a subject of significant scientific interest. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and modern methodologies for the isolation and characterization of this compound. We delve into the causality behind experimental choices, from the selection of plant material to the intricacies of chromatographic separation and spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important natural product.

Introduction: The Significance of this compound

Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites predominantly found in the legume family (Fabaceae), with a particularly high concentration in the genus Lupinus, commonly known as lupins.[1] These compounds are synthesized by the plant as a defense mechanism against herbivores.[2] Among the diverse array of QAs, this compound is often one of the most abundant, particularly in species like Lupinus albus and Lupinus angustifolius.[3][4]

The scientific and commercial interest in this compound stems from several key properties:

-

Biological Activity: Lupanine exhibits a range of biological effects, including neuroprotective properties and the ability to enhance neural network and synaptic activity.[5] It is also recognized as one of the more toxic QAs to humans and animals, a factor that has driven research into its removal from lupin seeds for food and feed applications.[6]

-

Chiral Synthesis: The chiral structure of lupanine makes it a valuable starting material and ligand in asymmetric synthesis, a critical field in modern drug development.[7]

-

Biosynthetic Studies: The complex tetracyclic structure of lupanine has made its biosynthetic pathway a fascinating area of study, offering insights into the intricate enzymatic machinery of plants.

This guide will provide a detailed exploration of the journey from the historical discovery of lupanine to the advanced techniques used for its isolation and characterization today.

Historical Context and Discovery

The use of lupins by humans dates back thousands of years, with evidence of their cultivation found in ancient Egyptian tombs. Historically, the bitter taste of many lupin species, attributable to their high alkaloid content, necessitated extensive processing, such as soaking in water, to render them palatable.[8]

The formal discovery and characterization of quinolizidine alkaloids, including lupanine, began in the 19th and early 20th centuries. One of the earliest reported isolations of a related alkaloid, lupinine, was achieved by Couch from Lupinus palmeri without the use of modern chromatographic techniques.[9] The revolution in lupin cultivation came in the late 1920s with the discovery of low-alkaloid or "sweet" mutants by Reinhold von Sengbusch in Germany.[8][10] This pivotal discovery allowed for the breeding of lupin varieties with significantly reduced alkaloid content, making them suitable for widespread use as a protein-rich food and feed source.[10]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from the amino acid L-lysine.[1] Understanding this pathway is crucial for metabolic engineering efforts aimed at modifying the alkaloid content in lupin cultivars. The key steps are outlined below and visualized in the accompanying diagram.

Core Principles of the Pathway:

-

Precursor Molecule: The entire carbon and nitrogen skeleton of lupanine is derived from three molecules of L-lysine.[1][11]

-

Key Intermediates: The biosynthesis proceeds through several critical intermediates, including cadaverine and Δ¹-piperideine.[9][11]

-

Enzymatic Control: A series of specific enzymes, such as lysine decarboxylase and copper amino oxidase, catalyze the various steps of the pathway.[2]

Step-by-Step Biosynthesis

-

Decarboxylation of L-Lysine: The pathway is initiated by the enzyme lysine decarboxylase (LDC), which removes the carboxyl group from L-lysine to form cadaverine.[2]

-

Oxidative Deamination: Cadaverine is then oxidatively deaminated by a copper amino oxidase (CAO) to yield 5-aminopentanal.[2]

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[11]

-

Formation of the Tetracyclic Core: Three molecules of Δ¹-piperideine (or a related intermediate) are thought to condense to form the characteristic tetracyclic quinolizidine skeleton of lupanine.[2] While the exact intermediates and enzymatic steps for this condensation are still under investigation, it is a critical stage in the formation of the lupanine backbone.

Caption: Biosynthetic pathway of this compound from L-Lysine.

Causality in Biosynthesis: The synthesis of lupanine occurs primarily in the green aerial parts of the lupin plant, such as the leaves and petioles. The alkaloids are then translocated via the phloem to other parts of the plant, including the developing seeds, where they accumulate.[2] This localization of biosynthesis in photosynthetic tissues highlights the energetic investment the plant makes in producing these defensive compounds.

Isolation and Purification of this compound

The isolation of this compound from Lupinus species is a multi-step process that involves extraction, partitioning, and chromatographic purification. The choice of methodology depends on the starting material (e.g., seeds, leaves), the desired purity, and the scale of the operation.

Extraction of Quinolizidine Alkaloids

The initial step involves extracting the alkaloids from the plant matrix. Given that alkaloids are bases, their solubility is pH-dependent. This property is exploited in the extraction process.

Protocol 1: Acid-Base Extraction from Lupin Seeds

This is a classic and widely used method for the extraction of quinolizidine alkaloids.

-

Grinding: Finely grind the dried lupin seeds to increase the surface area for extraction.

-

Acidification: Suspend the ground seeds in a dilute acid solution (e.g., 0.5 N HCl).[3] Stir for a sufficient period (e.g., 30 minutes) to allow the alkaloids to be protonated and dissolve in the aqueous phase.

-

Centrifugation/Filtration: Separate the solid plant material from the acidic aqueous extract by centrifugation or filtration. The alkaloids will be in the supernatant/filtrate.

-

Basification: Adjust the pH of the acidic extract to a strongly basic level (pH > 12) using a strong base like NaOH or KOH.[3][7] This deprotonates the alkaloids, making them less soluble in water and more soluble in organic solvents.

-

Liquid-Liquid or Solid-Phase Extraction:

-

Liquid-Liquid Extraction: Extract the basified aqueous solution with an immiscible organic solvent such as dichloromethane or diethyl ether.[7] Repeat the extraction several times to ensure complete transfer of the alkaloids into the organic phase.

-

Solid-Phase Extraction (SPE): Alternatively, use a solid-phase extraction column (e.g., Extrelut) to partition the alkaloids.[3]

-

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Justification of Methodological Choices:

-

Acidification: Protonating the alkaloids with acid ensures their efficient extraction into the aqueous phase, separating them from many other lipophilic plant components.

-

Basification: Deprotonation is critical for the subsequent extraction into an organic solvent. The choice of a strong base ensures complete conversion to the free base form.

-

Solvent Choice: Dichloromethane and diethyl ether are effective solvents for a wide range of quinolizidine alkaloids. The choice may depend on the specific alkaloid profile of the Lupinus species and safety considerations.

Chromatographic Purification

The crude alkaloid extract is a mixture of several related compounds. Therefore, chromatographic techniques are essential to isolate this compound in high purity.

Protocol 2: Column Chromatography on Silica Gel

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system as the mobile phase.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common system is a mixture of dichloromethane, methanol, and ammonia. The ammonia is crucial to keep the alkaloids in their free base form and prevent tailing on the acidic silica gel.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots using a visualizing agent like Dragendorff's reagent, which gives a characteristic orange color with alkaloids.

-

Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Table 1: Example Solvent Systems for Column Chromatography

| Stationary Phase | Mobile Phase Composition | Application |

| Silica Gel | Dichloromethane/Methanol/Ammonia (95:5:1) | General purification of lupanine |

| Silica Gel | Cyclohexane/Diethylamine (70:30) | Separation of various quinolizidine alkaloids[12] |

Advanced Purification Techniques:

For higher purity or for separating closely related alkaloids, more advanced techniques may be employed:

-

Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for smaller scale purifications.[13]

-

High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is amenable to automation. Both normal-phase and reverse-phase HPLC can be used with appropriate solvent systems.[4]

-

Molecularly Imprinted Polymers (MIPs): These are highly selective materials that can be designed to specifically bind to lupanine, offering a novel and efficient purification strategy.[14]

Caption: General workflow for the isolation of this compound.

Analytical and Spectroscopic Characterization

Once isolated, the identity and purity of this compound must be confirmed using a combination of analytical and spectroscopic techniques.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of quinolizidine alkaloids.[2][13] The sample is vaporized and separated on a capillary column, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, allowing for its identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is increasingly used for the analysis of alkaloids, offering high sensitivity and selectivity.[4][15] It is particularly useful for analyzing complex mixtures and for quantifying the amount of lupanine in an extract.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules. The chemical shifts and coupling constants in the NMR spectrum provide detailed information about the connectivity of atoms in the lupanine molecule.[16][17] For example, in the ¹H-NMR spectrum of lupanine, the diastereotopic proton H10eq is typically the most deshielded, appearing as a doublet of triplets around 4.49 ppm in CDCl₃.[16]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the case of lupanine, a characteristic absorption band for the carbonyl group (C=O) is observed.[18]

-

Chiroptical Methods: Since this compound is a chiral molecule, techniques like measuring the specific rotation ([α]D) and circular dichroism (CD) can be used to confirm its enantiomeric form.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | H10eq signal at ~4.49 ppm (dt)[16] |

| ¹³C NMR | Signals corresponding to the tetracyclic carbon skeleton[17] |

| IR | Carbonyl (C=O) stretch |

| MS (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern |

Conclusion and Future Perspectives

The journey of this compound from a bitter-tasting component of an ancient crop to a valuable molecule in modern science is a testament to the power of natural product chemistry. This guide has provided a comprehensive technical overview of its discovery, biosynthesis, and the methodologies for its isolation and characterization.

Future research in this area will likely focus on:

-

Elucidation of the Biosynthetic Pathway: While the major steps are known, the precise enzymatic mechanisms for the formation of the tetracyclic core remain an active area of investigation.

-

Metabolic Engineering: A deeper understanding of the biosynthetic pathway will enable the genetic modification of Lupinus species to produce desirable alkaloid profiles, such as high levels of beneficial alkaloids or the complete removal of toxic ones.

-

Novel Applications: The unique chemical structure and biological activity of this compound will continue to be explored for new applications in medicine and asymmetric synthesis.

By integrating historical knowledge with modern analytical and biochemical techniques, the full potential of this compound and other quinolizidine alkaloids can be realized.

References

- Wink, M., & Hartmann, T. (1982). Localization of the Enzymes of Quinolizidine Alkaloid Biosynthesis in Leaf Chloroplasts of Lupinus polyphyllus. Plant Physiology, 70(1), 74-77.

- García-López, M. C., et al. (2018). Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. Molecules, 23(3), 639.

-

Wikipedia. (n.d.). Lupinine. Retrieved from [Link]

- Łuczkiewicz, M., et al. (2004). Two-Dimensional TLC with Adsorbent Gradient for Separation of Quinolizidine Alkaloids in the Herb and In-Vitro Culture.

- Przybyl, A., et al. (2021). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 26(16), 4877.

- Kalogeropoulos, N., et al. (2009). Alkaloid content after DIC and water soaking of lupin seeds (L. albus). Food Chemistry, 116(3), 734-739.

- Bunsupa, S., et al. (2022). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. International Journal of Molecular Sciences, 23(19), 11883.

- Fraser, A. M., & Robins, D. J. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.

- Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry, 66(7), 1734-1748.

- Google Patents. (n.d.). Process for preparing enantiopure Lupanine and Sparteine.

- Golebiewski, W. M., & Spenser, I. D. (1985). Biosynthesis of the lupine alkaloids. I. Lupinine. Canadian Journal of Chemistry, 63(10), 2707-2718.

- Przybyl, A., & Kubicki, M. (2011). Simple and highly efficient preparation and characterization of (−)-lupanine and (+)-sparteine. Tetrahedron, 67(40), 7793-7801.

- Jurado, B., et al. (2021). Chemical characterization of Lupanine (Lup).

- Engel, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules, 28(4), 1531.

- Kurlovich, B. S. (2006). The History of Lupin Domestication.

- Anokhina, V. S., et al. (2019). Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop's utilization and breeding. Vavilov Journal of Genetics and Breeding, 23(4), 458-466.

- Wink, M., et al. (1995). Quinolizidine Alkaloids in Seeds of Lupinus mutabilis. Phytochemistry, 38(1), 139-146.

-

ResearchGate. (n.d.). 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. Retrieved from [Link]

- Rebelo, F., et al. (2022). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Sustainable Chemistry & Engineering, 10(1), 219-228.

- Kalinowska-Lis, U., et al. (2021). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 26(16), 4877.

- Brzeziński, J., et al. (1961). (+) LUPANINE REGARDED AS THE MAIN ALKALOID OF LUPINUS HARTWEGI LINDL. Genetica Polonica, 2(2), 35-39.

- Golebiewski, W. M., & Spenser, I. D. (1983). A ¹³C n.m.r. study of the biosynthesis of lupinine and sparteine.

- Gnezdilov, O. I., et al. (2022). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Molecules, 27(19), 6527.

- Hidalgo, A., et al. (2019). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Journal of Materials and Environmental Science, 10(9), 854-871.

-

Wink, M. (n.d.). Lupin alkaloids – a scientific review. Retrieved from [Link]

-

Quora. (2024, January 12). What are the best ways to treat lupine seeds to remove all toxicity? Retrieved from [Link]

- Google Patents. (n.d.). Method for treating and processing lupine seeds containing alkaloid, oil and protein.

- Fraser, A. M., & Robins, D. J. (1986). Application of ²H n.m.r. spectroscopy to study the incorporation of enantiomeric ²H-labelled cadaverines into quinolizidine alkaloids. Journal of the Chemical Society, Perkin Transactions 1, 105-109.

- Kroc, M., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science, 13, 798835.

- Święcicki, W., et al. (2021). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. International Journal of Molecular Sciences, 22(19), 10757.

- Gladstones, J. S. (1998). Distribution, origin, taxonomy, history and importance. In: Lupins as Crop Plants: Biology, Production and Utilization (pp. 1-39).

Sources

- 1. mdpi.com [mdpi.com]

- 2. aussielupins.org.au [aussielupins.org.au]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 7. US6335044B1 - Method for treating and processing lupine seeds containing alkaloid, oil and protein - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Lupinine - Wikipedia [en.wikipedia.org]

- 10. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. akjournals.com [akjournals.com]

- 13. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Lupanine

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the chemical architecture of (+)-Lupanine, a tetracyclic quinolizidine alkaloid of significant interest in phytochemical and pharmacological research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core structural features and complex stereochemistry that define the molecule's bioactivity.

Introduction to this compound: A Quinolizidine Alkaloid of Note

This compound is a naturally occurring alkaloid predominantly found in the seeds of plants belonging to the Lupinus genus (lupins). As a member of the quinolizidine alkaloid family, its tetracyclic ring system forms a rigid, three-dimensional structure that is fundamental to its biological interactions. Understanding the precise arrangement of its atoms in space—its stereochemistry—is paramount for elucidating its mechanism of action and for any endeavors in synthetic chemistry or drug design.

The Core Chemical Structure of this compound

The foundational structure of lupanine is a tetracyclic system derived from two quinolizidine rings. The systematic IUPAC name for lupanine is (1R,5S,11R,11aR)-dodecahydro-1H,5H-dipyrido[2,1-f:2',1'-ij]naphthyridin-8-one. However, for practical discussion, the common name "lupanine" is universally used. The core structure consists of four fused rings, conventionally labeled A, B, C, and D, with a carbonyl group located at C-2 on the A ring.

The connectivity of the atoms forms a cage-like structure with two tertiary nitrogen atoms. The relative orientation of these rings and the substituents at the chiral centers dictates the overall shape and properties of the molecule.

Elucidation of Stereochemistry: The Defining Feature of this compound

The biological activity of lupanine is intrinsically linked to its stereochemistry. The molecule contains four chiral centers, leading to the possibility of several stereoisomers. The naturally occurring and most studied enantiomer is this compound.

The absolute configuration of the four stereocenters in this compound has been determined to be 1R, 5S, 11R, and 11aS. This specific arrangement of the chiral centers gives rise to its characteristic dextrorotatory optical activity.

Conformational Analysis

The tetracyclic system of this compound is conformationally restricted. The quinolizidine rings typically adopt a stable trans-fused chair-chair conformation. This rigid structure minimizes steric strain and places the bulky substituents in equatorial positions, which is energetically favorable. The conformational rigidity is a key factor in its interaction with biological targets.

Key Stereochemical Features of this compound:

| Feature | Description |

| Chiral Centers | C1, C5, C11, C11a |

| Absolute Configuration | 1R, 5S, 11R, 11aS |

| Optical Activity | Dextrorotatory (+) |

| Core Ring Fusion | trans-fused quinolizidine rings |

Experimental Protocols for Structural and Stereochemical Determination

The elucidation of the complex structure of this compound relies on a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for determining the connectivity and relative stereochemistry of lupanine.

Step-by-Step ¹H NMR Analysis Workflow:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Signal Assignment: Identify and assign the chemical shifts of all protons. The diastereotopic protons within the methylene groups of the rings will exhibit distinct signals.

-

Coupling Constant Analysis: Analyze the coupling constants (J-values) between adjacent protons to determine their dihedral angles, which provides information about the relative stereochemistry and ring conformation.

-

2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish long-range proton-carbon correlations, confirming the overall carbon skeleton.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a molecule.

Workflow for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of a suitable salt of this compound (e.g., perchlorate).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

-

Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

CD and ORD spectroscopy are sensitive to the chiral nature of molecules and can be used to confirm the absolute configuration by comparing the experimental spectra with those of known compounds or with theoretically calculated spectra.

Visualizing the Structure of this compound

The following diagrams illustrate the chemical structure and stereochemistry of this compound.

Caption: 2D Chemical Structure of Lupanine.

Caption: Chiral Centers of this compound.

Conclusion

The chemical structure and stereochemistry of this compound are complex and integral to its identity and biological function. A thorough understanding of its tetracyclic quinolizidine framework and the absolute configuration of its four chiral centers is essential for researchers in natural product chemistry, pharmacology, and synthetic organic chemistry. The application of modern analytical techniques provides the necessary tools to fully characterize this and other complex natural products, paving the way for future discoveries and applications.

References

Introduction: Unveiling the Potential of a Quinolizidine Alkaloid

An In-Depth Technical Guide to (+)-Lupanine for Scientific Professionals

This compound is a tetracyclic quinolizidine alkaloid naturally occurring in various species of the Lupinus (lupin) genus[1][2]. As the delta-lactam derivative of sparteine, it is one of the most prevalent alkaloids in species like Lupinus exaltatus and L. mexicanus[1]. Historically, the presence of lupanine and related alkaloids rendered lupin seeds bitter and toxic, necessitating a "debittering" process for consumption[3][4][5]. However, contemporary research has shifted focus towards the pharmacological potential of this compound itself. Its unique structure and biological activity have made it a molecule of significant interest in medicinal chemistry and drug development, particularly for its role in modulating glucose homeostasis and as a chiral precursor for synthetic chemistry[5][6][7].

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the fundamental physicochemical properties, analytical characterization, extraction methodologies, and key chemical transformations of this compound, providing a foundation for its application in a laboratory and developmental setting.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is paramount for any experimental design, from solubility assays to synthetic modifications. This compound is registered under CAS Number 550-90-3[1][8][9][10]. Its chemical structure is characterized by a rigid tetracyclic cage system containing two nitrogen atoms, one of which is part of a lactam ring[1].

Key Identifiers and Properties

The fundamental properties of this compound are summarized in the table below. It is important to note the variability in reported physical states, with some sources describing it as a brown oil or liquid and others providing a distinct melting point, indicating a solid state at room temperature[6][9][11]. This discrepancy may arise from the analysis of different purity levels or isomeric forms. The data from CAS Common Chemistry, indicating a high melting point, suggests that the pure compound is a solid[9].

| Property | Value | Source(s) |

| CAS Registry Number | 550-90-3 | [1][8][9][10] |

| Molecular Formula | C₁₅H₂₄N₂O | [1][8][9][11] |

| Molecular Weight | 248.36 g/mol | [1][2][8] |

| IUPAC Name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one | [1] |

| Synonyms | d-Lupanine, 2-Oxosparteine | [1][8][10] |

| Melting Point | 193-194 °C | [9] |

| Boiling Point | 100-160 °C @ 0.01 Torr; 190-193 °C @ 3 Torr | [9][11] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol. Water-soluble. | [2][4][6] |

| pKa (Predicted) | 9.47 ± 0.20 | [11] |

| Appearance | Brown oil / Liquid / Crystalline Solid | [6][11] |

Part 2: Analytical Characterization

Unambiguous identification and quantification of this compound are critical for research and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used method for the analysis of quinolizidine alkaloids, including lupanine[7]. The volatility of lupanine allows for its separation via GC, while MS provides definitive structural identification based on its fragmentation pattern[12]. The NIST Chemistry WebBook provides reference mass spectral data for lupanine[8].

Spectroscopic Methods

Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is invaluable for structural elucidation and quantification (qNMR). A key diagnostic signal in the ¹H-NMR spectrum of lupanine is the α-diastereotopic proton H10eq, which is significantly de-shielded by the adjacent nitrogen and the carbonyl group. This proton appears as a doublet of triplets at a chemical shift of approximately δ 4.49 ppm (J = 13.29, 2.3 Hz), providing a non-overlapping peak suitable for quantification[7].

Part 3: Extraction and Purification from Natural Sources

This compound is primarily isolated from lupin seeds. The traditional "debittering" process, designed to make the seeds edible, leverages the water solubility of alkaloids and forms the basis for laboratory-scale extraction protocols[4][5]. The general workflow involves an acid-base extraction, which exploits the basicity of the tertiary amine functional groups.

Step-by-Step Extraction Protocol

-

Maceration and Acidification: Ground lupin seeds are soaked in an acidic aqueous solution (e.g., 0.1 M HCl). The acidic conditions protonate the nitrogen atoms of the alkaloids, forming water-soluble salts[13].

-

Filtration: The solid plant material is removed by filtration, retaining the acidic aqueous extract containing the protonated alkaloids.

-

Basification: The aqueous extract is basified (e.g., with NaOH or NH₄OH) to a pH above the pKa of lupanine (~9.5)[11]. This deprotonates the alkaloid salts, converting them back to their free-base form, which has lower water solubility.

-

Solvent Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent (e.g., dichloromethane or chloroform) in which the lupanine free base is highly soluble[6].

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid extract.

-

Purification: Further purification can be achieved using column chromatography or crystallization to obtain high-purity this compound.

Part 4: Key Chemical Reactivity and Synthetic Utility

The chemical structure of this compound offers specific sites for transformation. The most notable reaction is the reduction of its lactam functional group.

Reduction to (+)-Sparteine

The carbonyl group of the δ-lactam in this compound can be completely reduced to a methylene group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into (+)-Sparteine, another important quinolizidine alkaloid[14]. This transformation is significant because sparteine and its derivatives are highly valued as chiral ligands in asymmetric synthesis[5]. The ability to synthesize (+)-sparteine from the more abundant this compound provides a valuable pathway to these chiral reagents.

Part 5: Applications in Research and Drug Development

The interest in this compound has grown beyond its role as a natural product marker, with significant findings pointing to its therapeutic potential.

-

Type 2 Diabetes: Research has shown that lupanine can improve glucose homeostasis. It potentiates glucose-stimulated insulin release from pancreatic beta cells by directly inhibiting ATP-dependent K⁺ (KATP) channels[6][7]. This mechanism of action suggests its potential as a lead compound for the development of new anti-diabetic agents that may carry a low risk of inducing hypoglycemia[6].

-

Chiral Synthesis: As previously mentioned, this compound serves as a readily available precursor for (+)-Sparteine, a chiral diamine used to induce enantioselectivity in a variety of organic reactions[5][14].

-

Other Biological Activities: Studies have also explored other properties of lupanine, including anthelmintic, antimicrobial, and neuroprotective activities, expanding its potential applications in pharmacology and agriculture[2][12].

Conclusion

This compound is a multifaceted quinolizidine alkaloid with a well-defined chemical profile and a growing list of applications. Its ready availability from natural sources, coupled with its interesting biological activity and utility as a synthetic precursor, makes it a valuable compound for scientific investigation. This guide provides the core technical knowledge required for researchers to confidently identify, isolate, and utilize this compound in their experimental workflows, paving the way for future discoveries in medicine and chemistry.

References

-

Wikipedia. (n.d.). Lupinine. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Lupanine. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

CAS. (n.d.). This compound. In CAS Common Chemistry. Retrieved January 5, 2026, from [Link]

-

BioCrick. (2015). Lupanine. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Lupanine. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Lupanine. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical characterization of Lupanine (Lup). Retrieved January 5, 2026, from [Link]

-

FiBL. (n.d.). Alkaloid analysis in lupins. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Reduction (À)-lupanine to (þ)-sparteine. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Lupanine(1+). In PubChem Compound Database. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Lupanine. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

ACS Publications. (n.d.). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. In PMC. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C15H24N2O | CID 91471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Lupinine - Wikipedia [en.wikipedia.org]

- 4. fibl.org [fibl.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lupanine | CAS:550-90-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lupanine [webbook.nist.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Lupanine [webbook.nist.gov]

- 11. lupanine CAS#: 550-90-3 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Lupanine(1+) | C15H25N2O+ | CID 6987464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Introduction: The Pharmacological Potential of (+)-Lupanine

An In-Depth Technical Guide to the Initial Pharmacological Screening of (+)-Lupanine

This compound is a tetracyclic quinolizidine alkaloid predominantly found in the seeds of plants from the Lupinus (lupin) genus.[1][2] Historically, lupin extracts have been used in traditional medicine, and modern research has begun to validate some of these applications. Lupanine itself has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, hypotensive, and notably, hypoglycemic effects.[1][3] Its antidiabetic properties are particularly interesting, attributed to its ability to modulate insulin release by blocking ATP-dependent potassium (KATP) channels, a mechanism shared by sulfonylurea drugs.[1][3] Furthermore, emerging evidence suggests activity within the central nervous system (CNS), including potential neuroprotective effects and interactions with nicotinic acetylcholine receptors (nAChRs).[4][5]

This guide provides a comprehensive framework for the initial pharmacological screening of this compound. The described workflow is designed to systematically evaluate its primary biological targets, assess its safety profile, and provide foundational in vivo data. This structured approach is essential for determining the therapeutic potential and guiding the future development of this promising natural product.

Part 1: In Vitro Primary Target Screening

The initial phase focuses on identifying the primary molecular targets of this compound through high-throughput in vitro assays. Based on existing literature, the most promising area of inquiry is its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of neurological and psychiatric disorders.[6]

nAChR Activity Profiling via FLIPR Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method ideal for primary screening of compounds that modulate ion channels like nAChRs.[7] It measures changes in intracellular calcium concentrations, providing a rapid assessment of agonist, antagonist, or allosteric modulator activity.[8]

Causality of Experimental Choice: We select a cell line stably expressing a specific nAChR subtype, such as the α7 receptor, which is a key target for cognitive disorders.[9] The FLIPR assay is chosen for its scalability and sensitivity, allowing for the rapid generation of concentration-response curves to determine potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists).[7][8]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow steps A [label="Seed α7-nAChR expressing\nGH4C1 cells in 384-well plates"]; B [label="Culture for 48h\n(with 0.5 mM sodium butyrate)"]; C [label="Load cells with Fluo-4 AM\ncalcium indicator dye (30 min, 37°C)"]; D [label="Wash to remove\nexcess dye"]; E [label="Add this compound at\nvarying concentrations"]; F [label="Measure baseline fluorescence\non FLIPR instrument"]; G [label="Challenge with EC20 concentration\nof a known agonist (e.g., Nicotine)"]; H [label="Record calcium flux\n(fluorescence intensity over time)"]; I [label="Data Analysis:\nCalculate EC50/IC50 values"];

// Connections A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Principle of the thallium flux assay for measuring hERG channel inhibition.

[10][11]1. Cell Culture: Culture U2OS or HEK293 cells stably expressing the hERG channel in T225 flasks. 2. Plating: Harvest and dispense 1000 cells/well into a 1536-well black-wall, clear-bottom plate. Incubate for 16 hours at 37°C, 5% CO2. 3. Dye Loading: Add Loading Buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) to each well and incubate at room temperature in the dark for 1 hour. 4. Compound Addition: Transfer nanoliter volumes of this compound dissolved in DMSO, a positive control (e.g., Astemizole), and a DMSO vehicle control to the assay plate. Incubate for 10 minutes at room temperature. 5. Stimulation & Reading: Add a Stimulation Buffer containing thallium to all wells. Immediately measure the fluorescence intensity kinetically for 2 minutes using a suitable plate reader (e.g., FDSS 7000EX). 6. Data Analysis: Calculate the percent inhibition of the thallium flux for each concentration of this compound relative to the controls and determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay (Drug-Drug Interactions)

CYP enzymes are the primary enzymes responsible for drug metabolism. [12]Inhibition of these enzymes by a new chemical entity can lead to adverse drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs. [13] Causality of Experimental Choice: An in vitro assay using human liver microsomes (HLMs) is the industry standard for assessing CYP inhibition potential. [14]HLMs contain a full complement of CYP enzymes. The assay measures the ability of this compound to inhibit the metabolism of specific, probe substrates for the major CYP isoforms (e.g., 1A2, 2B6, 2C9, 2C19, 2D6, and 3A4). [15]The formation of the probe substrate's metabolite is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. [15]

| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |

| CYP1A2 | Phenacetin | > 50 | α-Naphthoflavone | 0.08 |

| CYP2C9 | Diclofenac | > 50 | Sulfaphenazole | 0.25 |

| CYP2C19 | S-Mephenytoin | 28.5 | Ticlopidine | 0.9 |

| CYP2D6 | Dextromethorphan | > 50 | Quinidine | 0.04 |

| CYP3A4 | Midazolam | > 50 | Ketoconazole | 0.02 |

Data is hypothetical. An IC50 value < 10 µM often triggers further investigation.

Bacterial Reverse Mutation Assay (Ames Test for Mutagenicity)

The Ames test is a rapid and widely used biological assay to assess the mutagenic potential of a chemical compound. [16]It is a standard component of the preclinical safety testing battery required by regulatory agencies.

Causality of Experimental Choice: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. [17]The assay determines if the test compound can cause a reverse mutation (reversion) that allows the bacteria to regain the ability to produce histidine and form colonies on a histidine-free medium. [18]The inclusion of a rodent liver extract (S9 fraction) is critical, as it mimics mammalian metabolism, allowing for the detection of metabolites that may be mutagenic. [17]

Caption: A simplified workflow for the Ames bacterial reverse mutation test.

Part 3: Secondary In Vitro ADME Profiling

After establishing primary activity and a preliminary safety profile, it is important to understand the compound's basic Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins like albumin is a critical pharmacokinetic parameter. [19]Only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body. [20] Causality of Experimental Choice: Rapid Equilibrium Dialysis (RED) is the gold-standard method for determining the fraction of unbound drug (fu). [21]It involves a device with two chambers separated by a semipermeable membrane. [19]Plasma containing the test compound is placed in one chamber, and buffer is placed in the other. The system is incubated until the free drug equilibrates across the membrane. [21]This method minimizes non-specific binding compared to other techniques like ultrafiltration. [22]

[21]1. Preparation: Spike human plasma with this compound at a defined concentration (e.g., 1 µM). 2. Loading: Add the spiked plasma to the donor chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the receiver chamber. 3. Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium. 4. Sampling: After incubation, collect aliquots from both the plasma and buffer chambers. 5. Analysis: Determine the concentration of this compound in both aliquots using a validated LC-MS/MS method. 6. Calculation: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 4: In Vivo Pharmacological Evaluation

In vivo studies are essential to confirm that the in vitro activity of this compound translates to a physiological effect in a whole organism. All animal procedures must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

CNS Activity & Anxiolytic Potential

Given the known CNS effects of similar alkaloids and potential nAChR activity, initial in vivo screening should assess general locomotor activity and anxiety-like behavior. [5][23] Causality of Experimental Choice: The Open Field Test (OFT) is used to assess baseline locomotor activity and exploratory behavior. A significant change could indicate sedative or stimulant effects. The Elevated Plus Maze (EPM) is a widely validated model for assessing anxiety-like behavior in rodents. [24]Anxiolytic compounds typically increase the time spent in the open, more exposed arms of the maze. These tests are chosen because they are relatively simple, robust, and provide a good initial indication of a CNS-active profile. [25]

| Treatment Group (n=10) | Dose (mg/kg, i.p.) | Total Distance in OFT (m) | Time in EPM Open Arms (s) |

| Vehicle (Saline) | - | 55.2 ± 4.1 | 28.5 ± 3.3 |

| This compound | 10 | 52.8 ± 3.9 | 45.1 ± 4.5 |

| This compound | 30 | 41.5 ± 3.5 | 58.9 ± 5.1 |

| Diazepam (Control) | 2 | 48.1 ± 4.0 | 65.3 ± 6.0 |

*Data is hypothetical, presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Analgesic Activity Screening

Some alkaloids exhibit analgesic properties. The hot plate test is a classic method for evaluating centrally-mediated antinociceptive activity. [26] Causality of Experimental Choice: The hot plate test measures the reaction time of an animal to a thermal stimulus. [27]An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect. [28]This test is particularly sensitive to opioid analgesics but can also detect activity from other centrally acting compounds, making it a suitable screening tool. [26]

[26][29]1. Acclimation: Acclimate mice to the testing room for at least 1 hour. 2. Baseline Measurement: Place each mouse on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 1°C), and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. 3. Dosing: Administer this compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal). 4. Post-Dosing Measurement: At set time points after dosing (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure their reaction latency. 5. Data Analysis: Compare the post-dosing latencies to the baseline values to determine the analgesic effect.

Conclusion and Path Forward

This technical guide outlines a logical and robust cascade for the initial pharmacological screening of this compound. The workflow begins with broad in vitro assessments of target engagement and cytotoxicity, progresses to critical safety pharmacology assays, and culminates in foundational in vivo studies to verify physiological effects.

The data generated from this screening funnel will provide a comprehensive initial profile of this compound, highlighting its primary mechanism of action, potential therapeutic applications (e.g., as an anxiolytic or cognitive enhancer), and any potential safety liabilities. Positive results would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in more complex disease models. This systematic approach ensures that decisions regarding the continued development of this compound are based on a solid foundation of scientific evidence.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. aurorabiomed.com [aurorabiomed.com]

- 10. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tripod.nih.gov [tripod.nih.gov]

- 12. lnhlifesciences.org [lnhlifesciences.org]

- 13. criver.com [criver.com]

- 14. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 15. enamine.net [enamine.net]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 19. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 20. Plasma Protein Binding Assay | AxisPharm [axispharm.com]

- 21. bioivt.com [bioivt.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]

- 26. Hot plate test - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. Hot plate analgesiometer | PPTX [slideshare.net]

- 29. 2.7 The Hot-Plate Test [bio-protocol.org]

(+)-Lupanine occurrence in different legume species

An In-Depth Technical Guide to the Occurrence of (+)-Lupanine in Legume Species

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a tetracyclic quinolizidine alkaloid (QA) predominantly found within the Fabaceae (legume) family. As a significant secondary metabolite, it plays a crucial role in plant defense mechanisms and has garnered substantial interest from researchers and pharmaceutical professionals due to its diverse biological activities. This technical guide provides a comprehensive overview of the occurrence of this compound across various legume genera, details its biosynthetic pathway, outlines robust methodologies for its extraction and quantification, and discusses its pharmacological potential. This document is intended to serve as a foundational resource for scientists engaged in natural product chemistry, phytochemistry, and drug development.

Introduction: The Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites characterized by a quinolizidine ring system.[1] They are biosynthesized from the amino acid L-lysine and are particularly abundant in the Genisteae and Sophoreae tribes of the Fabaceae family.[2][3] These compounds are integral to the plant's chemical defense against herbivores and pathogens.[4][5] Among the more than 200 known QAs, this compound is one of the most common and extensively studied, alongside sparteine, lupinine, and cytisine.[1][6] Its toxicity is generally lower than that of sparteine.[7][8] The interest in lupanine stems not only from its role in plant ecology but also from its potential as a versatile building block in the pharmaceutical industry and its intrinsic bioactivities.[9]

Occurrence and Distribution of this compound in the Fabaceae Family

This compound is widely distributed among several genera of the legume family. Its concentration can vary significantly depending on the species, genotype, geographical location, and even the specific plant organ.[4][6] The biosynthesis predominantly occurs in the green aerial parts, such as leaves, from where the alkaloids are transported via the phloem and accumulate in other tissues, especially the seeds and flowers which are crucial for reproduction.[6][10]

Genus Lupinus (Lupins)

The genus Lupinus is the most well-known source of lupanine, where it is often the most abundant alkaloid.[11] Species such as Lupinus albus (white lupin), Lupinus angustifolius (narrow-leaved lupin), and Lupinus mutabilis (pearl lupin) are known to contain high concentrations of QAs, with lupanine frequently constituting the major component.[10][12][13] For instance, in L. angustifolius seeds, lupanine can account for 65–75% of the total alkaloid content.[4] The high alkaloid content in "bitter" lupin varieties makes them unpalatable and toxic, necessitating a debittering process involving extensive washing with water before they can be used for food or feed.[9] This process, however, generates wastewater rich in lupanine, which can be a source for its industrial isolation.[9][14]

Genus Genista (Brooms)

Species within the Genista genus are also known producers of QAs, including lupanine.[2][15] Studies on various Genista species have confirmed the presence of lupanine-type alkaloids.[2] While often not as concentrated as in Lupinus, the presence of lupanine contributes to the overall chemical profile and biological activity of these plants.

Genus Cytisus (Brooms)

Cytisus scoparius (Scotch broom) is another significant source of lupanine.[16][17] Alongside sparteine and sarotamine, lupanine is a characteristic quinolizidine alkaloid of this species.[17] Its presence is linked to the plant's toxicity and traditional medicinal uses.[18]

Other Genera

Lupanine and related sparteine-type alkaloids have also been isolated from the seeds, leaves, and aerial parts of species belonging to the genera Sophora, Baptisia, and Ormosia.[15][16] In Sophora species, the alkaloid profile can be complex, with lupanine being one of several QAs present.[19][20] While Baptisia (false indigo) is known to contain toxic alkaloids, the specific profile can vary, with some species containing lupanine precursors or related structures.[21][22][23]

Tabular Summary of this compound Occurrence

| Genus | Common Name | Key Species | Primary Plant Part | Notes | References |

| Lupinus | Lupin | L. albus, L. angustifolius, L. mutabilis, L. luteus | Seeds, Leaves | Often the most abundant alkaloid, reaching up to 4% of seed dry weight in bitter varieties. | [4][10][11][12][13] |

| Genista | Broom | G. monspessulana, G. tinctoria, G. vuralii | Leaves, Aerial Parts | Contains a variety of lupanine-type QAs. | [2][15][24] |

| Cytisus | Broom | C. scoparius | Aerial Parts, Flowers | Lupanine is a characteristic QA alongside sparteine. | [16][17] |

| Sophora | Kowhai | S. microphylla, S. alopecuroides, S. nuttalliana | Seeds, Leaves, Twigs | Part of a complex mixture of QAs; cytisine and matrine are often more prominent. | [15][19][20][25] |

| Baptisia | False Indigo | B. tinctoria | Root, Leaves | Contains toxic alkaloids; lupanine presence is less documented than other QAs like cytisine. | [21][22][23] |

Biosynthesis of this compound

The biosynthesis of all quinolizidine alkaloids originates from the amino acid L-lysine.[10][26] The pathway is primarily active in the chloroplasts of green, photosynthetically active tissues.[27] While the complete pathway from lysine to the diverse array of QAs is not fully elucidated, the initial and key intermediate steps leading to lupanine are well-established.

The core directive for this pathway involves:

-

Decarboxylation: The pathway begins with the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme L-lysine decarboxylase (L/ODC).[10][27]

-

Oxidative Deamination: Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO), yielding 5-aminopentanal.[27]

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[27]

-

Formation of Tetracyclic Core: Three molecules of Δ¹-piperideine (derived from three molecules of cadaverine) are thought to condense through a series of complex, enzyme-mediated steps including aldol-type reactions and Schiff base formations to create the tetracyclic core of lupanine.[27] This part of the pathway is less understood, but it is the critical stage where the characteristic quinolizidine structure is assembled.

Caption: Proposed biosynthetic pathway of this compound from L-Lysine.

Analytical Methodologies

Accurate identification and quantification of this compound in complex plant matrices require robust analytical workflows. Methodologies typically involve extraction, purification, and instrumental analysis.

Extraction and Isolation Protocol

The choice of extraction method is critical and is based on the physicochemical properties of alkaloids. Lupanine is a basic compound, a property exploited in standard acid-base extraction protocols.

Rationale: The protocol leverages the differential solubility of the alkaloid in its salt and free-base forms. In an acidic medium, lupanine forms a water-soluble salt, separating it from non-polar compounds. After basification, the neutral lupanine free-base becomes soluble in organic solvents, allowing for its extraction and purification.

Step-by-Step Generalized Protocol:

-

Homogenization: Finely grind dried plant material (e.g., seeds) to a powder to maximize surface area for extraction.

-

Acidic Extraction: Suspend the ground material (1 g) in an acidic solution (e.g., 10 mL of 0.5 N HCl).[12] Stir for 30-60 minutes. This protonates the lupanine, converting it to its soluble hydrochloride salt.

-

Centrifugation/Filtration: Centrifuge the mixture (e.g., 10,000 rpm for 10 min) to pellet the solid plant debris.[12] Collect the acidic supernatant containing the lupanine salt. Repeat the extraction on the pellet to ensure complete recovery and pool the supernatants.

-

Basification: Adjust the pH of the pooled supernatant to ~12-13 with a strong base (e.g., 5 N NaOH or 25% KOH).[12][14] This deprotonates the lupanine salt, converting it back to its free-base form, which has low water solubility.

-

Solvent Partitioning: Perform liquid-liquid extraction by adding an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[9] Shake vigorously in a separatory funnel and allow the layers to separate. The lupanine free-base will partition into the organic layer.

-

Purification & Concentration: Collect the organic layer. The extraction can be repeated multiple times to improve yield. For higher purity, solid-phase extraction (SPE) using columns like Extrelut can be employed.[12] The pooled organic extracts are then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.

-

Advanced Purification (Optional): For obtaining pure lupanine, the crude extract can be subjected to column chromatography on silica gel.[14] A more modern and selective method involves using molecularly imprinted polymers (MIPs) designed to specifically bind lupanine.[9]

Caption: General workflow for the extraction of Lupanine from legume material.

Quantification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) are the premier techniques for the quantification of lupanine.

-

GC-MS: This is a classic and reliable method for analyzing the alkaloid profiles of lupins.[12][16] The volatility of lupanine allows for its separation on a gas chromatograph, and the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern.

-

HPLC-MS/MS: This modern technique offers high sensitivity and selectivity, making it ideal for detecting low concentrations of alkaloids in complex matrices.[9][13][28] Reverse-phase chromatography is commonly used. For example, a C18 column with an isocratic mobile phase of acetonitrile and a high pH buffer (e.g., pH 10.5) can effectively separate lupanine for quantification.[9]

Typical HPLC Method Parameters:

-

System: Hitachi LaChrom HPLC system[9]

-

Column: Reverse-phase Kinetex EVO C18 (e.g., 5 μm, 250 mm × 4.6 mm)[9]

-

Mobile Phase: Isocratic mixture of 15% Acetonitrile and 85% Na₂HPO₄ buffer (pH adjusted to 10.5)[9]

-

Flow Rate: 1.0 mL/min[9]

-

Injection Volume: 20 μL[9]

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that are of interest to the pharmaceutical and agricultural industries.

-

Neuroprotective Effects: Lupanine has been shown to have neuroprotective properties. It can enhance neural network synaptic activity and protect against amyloid-β oligomer-induced toxicity, suggesting potential applications in neurodegenerative disease research, such as Alzheimer's disease.[8][16]

-

Antimicrobial and Antifungal Activity: Alkaloid extracts rich in lupanine have demonstrated significant antibacterial activity against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa.[12] It also shows antifungal activity against phytopathogens such as Fusarium oxysporum, which is relevant for agricultural applications.[2][4]

-

Plant Defense: In its natural context, lupanine serves as a potent defense chemical. It acts as an antifeedant, deterring insects and herbivores from consuming the plant.[4] This property is a key driver in breeding programs that aim to create lupin varieties with high alkaloid content in the leaves (for pest resistance) but low levels in the seeds (for food safety).[10]

-

Toxicity: It is important to note that lupanine is toxic at high concentrations, with effects on the central nervous system.[8] Its ingestion can cause neurological symptoms, and the alkaloid content in lupin-based food and feed is strictly regulated, typically to below 0.02% (200 mg/kg).[7][29][30]

Conclusion

This compound is a prominent quinolizidine alkaloid with a significant and widespread occurrence within the Fabaceae family, most notably in the genus Lupinus. Its biosynthesis from L-lysine, while not fully elucidated, provides a framework for understanding its production in plants. Well-established analytical protocols enable its efficient extraction and precise quantification, which is critical for both quality control in the food industry and for phytochemical research. The diverse biological activities of lupanine, ranging from neuroprotection to antimicrobial effects, underscore its potential as a lead compound for drug development and as a valuable biochemical in agriculture. This guide provides a technical foundation for researchers and scientists to further explore and harness the properties of this versatile natural product.

References

-

M. G. P. M. S. Neves, et al. (2022). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Publications. Available at: [Link]

-

Anokhina, V. S., et al. (2020). Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop's utilization and breeding. Vavilov Journal of Genetics and Breeding. Available at: [Link]

-

Carmali, S., et al. (2010). Recovery of lupanine from Lupinus albus L. leaching waters. Separation and Purification Technology. Available at: [Link]

-

Cely-Veloza, W., et al. (2023). Chemical characterization of Lupanine (Lup). ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Lupinine. Wikipedia. Available at: [Link]

-

Boschin, G., et al. (2018). Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. MDPI. Available at: [Link]

-